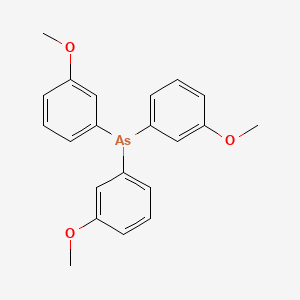
Tris(3-methoxyphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methoxyphenyl)arsane: is an organoarsenic compound with the molecular formula C21H21AsO3 It consists of three methoxyphenyl groups attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-methoxyphenyl)arsane can be synthesized through the reaction of 3-methoxyphenylmagnesium bromide with arsenic trichloride . The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3C7H7OMgBr+AsCl3→(C7H7O)3As+3MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(3-methoxyphenyl)arsane can undergo oxidation reactions to form arsenic oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Arsenic oxides and methoxyphenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted methoxyphenylarsanes.
Aplicaciones Científicas De Investigación
Chemistry: Tris(3-methoxyphenyl)arsane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its interactions with cellular components and its ability to induce apoptosis in cancer cells are of particular interest.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of certain types of cancer. Its unique mechanism of action and selectivity for cancer cells make it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including semiconductors and optoelectronic devices. Its ability to modify the properties of materials at the molecular level is highly valued.
Mecanismo De Acción
Tris(3-methoxyphenyl)arsane exerts its effects through interactions with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. The molecular targets include key enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Triphenylarsane: Similar structure but lacks methoxy groups.
Tris(4-methoxyphenyl)arsane: Similar structure with methoxy groups in the para position.
Tris(2-methoxyphenyl)arsane: Similar structure with methoxy groups in the ortho position.
Uniqueness: Tris(3-methoxyphenyl)arsane is unique due to the position of the methoxy groups on the phenyl rings. This positioning affects the compound’s electronic properties and reactivity, making it distinct from its analogs. The meta position of the methoxy groups provides a unique steric and electronic environment, influencing the compound’s interactions with other molecules and its overall stability.
Propiedades
Número CAS |
92533-93-2 |
|---|---|
Fórmula molecular |
C21H21AsO3 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
tris(3-methoxyphenyl)arsane |
InChI |
InChI=1S/C21H21AsO3/c1-23-19-10-4-7-16(13-19)22(17-8-5-11-20(14-17)24-2)18-9-6-12-21(15-18)25-3/h4-15H,1-3H3 |
Clave InChI |
CMJISGFPYXRNJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)[As](C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



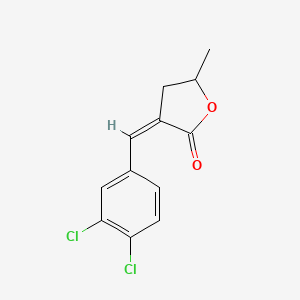

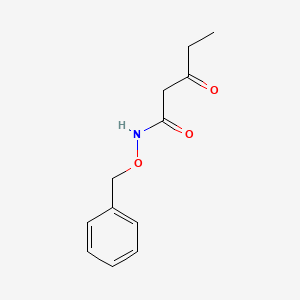
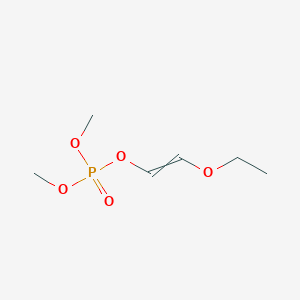



![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
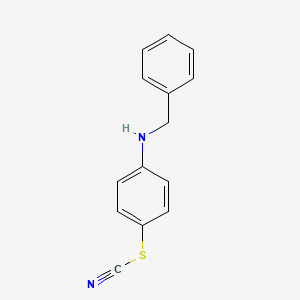
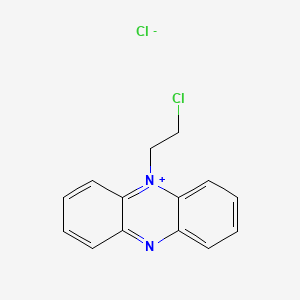
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)

